1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-18-11-4-2-3-10(9-11)12-15-13(19-16-12)17-7-5-14-6-8-17/h2-4,9,14H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTBPSZNMYIMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NSC(=N2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Synthesis
The 1,2,4-thiadiazole scaffold is constructed through cyclocondensation of thioamide derivatives. For example, 3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-amine can be synthesized by reacting 3-methoxybenzothioamide with cyanogen bromide (BrCN) in anhydrous ethanol under reflux. This intermediate is then functionalized at the 5-position for subsequent coupling with piperazine.
| Thiadiazole Derivative | Piperazine Equiv. | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 5-Chloro-3-(3-MeOPh)thiadiazole | 1.2 | DMF | 80°C, 24h | 72% | |
| 5-Bromo-3-(3-MeOPh)thiadiazole | 1.5 | Toluene | 100°C, 12h | 85% |
Alternative Pathways: One-Pot and Catalytic Methods
Palladium-Catalyzed Coupling
A high-yielding one-pot method involves reacting 3-bromo-5-(piperazin-1-yl)-1,2,4-thiadiazole with 3-methoxyphenylboronic acid under Suzuki-Miyaura conditions. Using Pd(PPh3)4 as a catalyst and Na2CO3 as a base in a dioxane/water mixture (3:1), the reaction achieves 89% yield at 90°C. This approach avoids isolating unstable intermediates and streamlines the synthesis.
Cyclization-Oxidation Approach
An alternative route starts with N-(3-methoxyphenyl)piperazine-1-carbothioamide , which undergoes oxidative cyclization using iodine (I2) in DMSO at 120°C. This method concurrently forms the thiadiazole ring and introduces the piperazine group, albeit with moderate yields (65–70%).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like DMF and DMSO enhance nucleophilicity in SNAr reactions but may promote side reactions at elevated temperatures. Comparative studies show toluene as optimal for bromo-substituted thiadiazoles, providing 85% yield at 100°C. Lower temperatures (80°C) in DMF reduce decomposition but extend reaction times.
Catalytic Enhancements
The addition of catalytic KI in acetone improves alkylation efficiency during piperazine coupling, as demonstrated in analogous syntheses of thiadiazole-piperazine hybrids. Similarly, DBU (1,8-diazabicycloundec-7-ene) accelerates cyclization steps by deprotonating intermediates.
Structural Characterization and Purity Control
Analytical Confirmation
Successful synthesis is validated via:
Purification Techniques
Column chromatography (chloroform:methanol, 9.5:0.5) effectively isolates the target compound from byproducts like unreacted piperazine or dimerized thiadiazoles. Recrystallization from hexane/ethyl acetate mixtures yields crystals suitable for X-ray diffraction.
Challenges and Limitations
Regioselectivity Issues
Competing substitution at the 3-position of the thiadiazole can occur if the 5-position is insufficiently activated. Electron-donating groups like methoxy exacerbate this issue, necessitating careful selection of leaving groups (bromo > chloro).
Scalability Constraints
Transition-metal-catalyzed methods, while efficient, face scalability challenges due to Pd cost and ligand sensitivity. Classical SNAr routes offer better scalability but require excess piperazine (1.5–2.0 equiv) to drive reactions to completion.
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| SNAr (DMF, 80°C) | 72% | ≥95% | High | Low |
| Suzuki Coupling | 89% | ≥98% | Moderate | High |
| Oxidative Cyclization | 65% | 90% | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated or acylated derivatives .
Scientific Research Applications
Biological Activities
- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that thiadiazole derivatives can disrupt DNA replication processes in cancer cells. This mechanism allows them to inhibit the proliferation of tumors. Case studies have demonstrated the efficacy of such compounds in preclinical models of cancer .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by preventing neuronal cell death in models of neurodegenerative diseases. This application is particularly relevant for conditions like Alzheimer's and Parkinson's disease .
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Formation of Thiadiazole Ring : The initial step involves the reaction of hydrazine with appropriate carbonyl compounds to form the thiadiazole ring.
- Piperazine Substitution : The thiadiazole derivative is then reacted with piperazine under basic conditions to yield the final product.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics .
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines showed that this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity .
- Inflammation Model : In a mouse model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups .
Mechanism of Action
The mechanism of action of 1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The pathways involved often include modulation of signal transduction processes and alteration of cellular functions .
Comparison with Similar Compounds
Thiadiazole-Piperazine Derivatives
Key structural analogs include:
Fluorine or chlorine substitutions increase electronegativity, altering binding kinetics and metabolic stability .
Piperazine-Benzamide and Arylpiperazine Derivatives
- SC211 (ChEMBL329228): A piperazine benzamide derivative with a 3-methoxyphenyl group. While structurally distinct (propanamide backbone vs. thiadiazole), it shares the 3-methoxyphenyl motif and exhibits high D4 receptor affinity .
- HBK14–HBK19 Series: Piperazines with phenoxyethyl/phenoxypropyl chains and 2-methoxyphenyl groups. These demonstrate how alkyl chain length and phenoxy substituents modulate 5-HT1A/D2 receptor selectivity .
Functional and Pharmacological Comparisons
Serotonin Receptor Affinity and Selectivity
5-HT1A Receptor :
- The target compound’s 3-methoxyphenyl group aligns with high-affinity 5-HT1A ligands like 6-acetyl-4,7-dimethyl-5-(3-[4-(3-methoxyphenyl)-piperazin-1-yl]propoxy) coumarin (Ki = 0.4 nM) .
- In contrast, para-methoxy analogs (e.g., 1-[3-(4-methoxyphenyl)-thiadiazol-5-yl]piperazine) may exhibit reduced selectivity due to steric clashes .
5-HT1B Receptor :
Enzyme Inhibition and Analgesic Potential
- FAAH Inhibition :
Behavioral and Antipsychotic Activity
- D2 Receptor Ligands :
Key Research Findings
- Receptor Selectivity : Meta-substituted arylpiperazines (e.g., 3-methoxy) favor 5-HT1A over D2 receptors, while para-substituted or halogenated analogs show mixed profiles .
- Metabolic Stability : Thiadiazole rings improve resistance to oxidative metabolism compared to benzamide or coumarin derivatives .
- Functional Outcomes : In vivo studies on analogs like HBK14 reveal that chain length and substituent position critically affect analgesic efficacy and side-effect profiles .
Biological Activity
1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16N4OS
- Molecular Weight : 272.36 g/mol
- IUPAC Name : this compound
The biological activities of thiadiazole derivatives often stem from their ability to interact with various molecular targets. The presence of the thiadiazole ring enhances the compound's interaction with proteins through hydrogen bonding and π-π stacking interactions. This interaction is crucial for its biological efficacy.
Biological Activities
-
Antimicrobial Activity
- Thiadiazole derivatives have demonstrated significant antimicrobial properties against a range of pathogens. For instance, studies have shown that compounds containing the thiadiazole moiety exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli .
- A specific study reported that derivatives of 1,3,4-thiadiazole were active against Candida albicans and other fungi .
-
Anticancer Activity
- The anticancer potential of thiadiazole derivatives has been explored in various studies. Compounds similar to this compound have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction .
- In vitro studies indicated that these compounds inhibit cell proliferation in human cancer cell lines by disrupting cellular signaling pathways .
-
Anti-inflammatory and Analgesic Effects
- Research indicates that thiadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. They are believed to inhibit pro-inflammatory cytokines and enzymes .
- Additionally, some derivatives have shown analgesic effects in animal models, suggesting their utility in pain management .
Case Studies
Several studies highlight the efficacy of thiadiazole derivatives:
- Study on Antimicrobial Efficacy : A study conducted by Shafiee et al. synthesized various 1,3,4-thiadiazole derivatives and tested their antimicrobial activity against multiple strains. The results indicated that certain compounds exhibited potent activity against Bacillus subtilis and Clostridium difficile, with minimum inhibitory concentrations (MIC) below 10 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 12 |
| Compound C | Candida albicans | 15 |
Q & A
Q. What are the common synthetic routes for preparing 1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine?
The synthesis typically involves coupling a piperazine derivative with a functionalized 1,2,4-thiadiazole ring. A validated approach includes:
- Step 1 : Reacting 3-acetonyl-5-cyano-1,2,4-thiadiazole with substituted phenylhydrazines to form thiadiazole-indole hybrids, as demonstrated in analogous systems .
- Step 2 : Introducing the piperazine moiety via nucleophilic substitution or amide coupling. For example, HOBt/TBTU-mediated coupling (common in triazole-thione derivatives) can be adapted for regioselective attachment .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol are recommended for isolating the final product .
Q. How can researchers characterize the structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm proton environments and coupling patterns, particularly for the methoxyphenyl and thiadiazole groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, as shown for structurally related piperazine-thiadiazole hybrids .
- Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C of methoxy group) confirm functional groups .
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption .
- Decomposition Risks : Avoid exposure to strong oxidizers (e.g., HNO₃), which may generate toxic fumes (e.g., NOₓ) .
- pH Sensitivity : Stability testing in buffered solutions (pH 4–9) is advised, as piperazine derivatives can undergo protonation-dependent degradation .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and regioselectivity in thiadiazole-piperazine couplings?
- Catalytic Systems : Use TBTU/HOBt with DIPEA in anhydrous DMF to enhance coupling efficiency, as demonstrated for triazole-thione derivatives (yields >75%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates, reducing side reactions .
- Regioselectivity : Substituent positioning on the thiadiazole ring (e.g., electron-withdrawing cyano groups) directs nucleophilic attack to the 5-position .
Q. What strategies are effective for evaluating structure-activity relationships (SAR) in this compound?
- Analog Synthesis : Modify the methoxyphenyl group (e.g., replace -OCH₃ with -Cl or -CF₃) to assess electronic effects on bioactivity .
- Biological Assays : Test against target enzymes (e.g., carbonic anhydrase isoforms) or cell lines (e.g., cancer models) using fluorometric or MTT assays .
- Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide SAR .
Q. How can tautomerism in the thiadiazole ring impact analytical interpretations?
- Detection Methods : Variable-temperature ¹H NMR (25–60°C) in DMSO-d₆ can reveal tautomeric equilibria by observing shifts in NH or aromatic protons .
- X-ray Crystallography : Resolve tautomeric forms definitively, as demonstrated for thiadiazole-tetrazine hybrids .
Q. What advanced analytical techniques address challenges in quantifying trace metabolites?
- LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) with MRM transitions for sensitive detection of hydroxylated or demethylated metabolites .
- Isotopic Labeling : Incorporate ¹³C or ²H into the methoxy group to track metabolic pathways via mass shifts .
Q. How does the compound’s logP influence its pharmacokinetic profile?
- Experimental Determination : Measure octanol/water partition coefficients (logP) using shake-flask methods. Predicted logP ~2.5 (via PubChem) suggests moderate blood-brain barrier permeability .
- Correlation with Bioavailability : Higher logP values (>3) may enhance membrane permeability but reduce aqueous solubility, necessitating formulation adjustments (e.g., nanocrystallization) .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in biological activity data across studies?
Q. What in silico tools predict synthetic accessibility and retrosynthetic pathways?
- Retrosynthesis Software : Employ AiZynthFinder or Pistachio with template sets (e.g., Reaxys) to generate feasible routes .
- Feasibility Scoring : Prioritize routes with high template relevance scores (>0.8) and minimal step counts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
